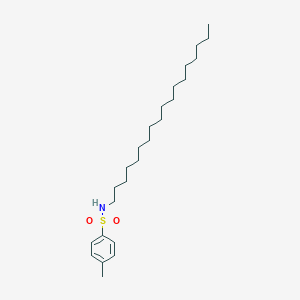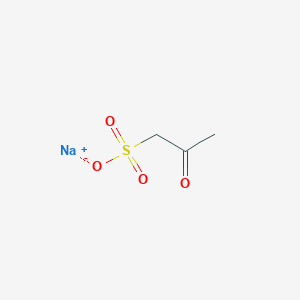
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘6,6’-Dichloro-4,4'-dinitro-O,O'-biphenol’, commonly known as Dinoseb, is a synthetic herbicide that was widely used in the agricultural industry. It was first introduced in the 1940s as a selective herbicide for controlling broadleaf weeds in crops such as corn, wheat, and soybeans. However, due to its toxic nature, Dinoseb has been banned in many countries since the 1980s.
Wirkmechanismus
The mechanism of action of Dinoseb involves the inhibition of mitochondrial respiration by binding to the electron transport chain. This leads to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. The disruption of mitochondrial function can also lead to the activation of apoptotic pathways, leading to cell death.
Biochemische Und Physiologische Effekte
Dinoseb exposure has been shown to cause a wide range of biochemical and physiological effects. These include oxidative stress, hormonal imbalances, reproductive toxicity, developmental abnormalities, and neurotoxicity. Dinoseb has also been shown to cause liver and kidney damage, as well as immune system dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Dinoseb has been used extensively in laboratory experiments to study its toxicological effects on various organisms. Its potent inhibitory effects on mitochondrial respiration make it a useful tool for studying oxidative stress and cell death pathways. However, due to its toxic nature, Dinoseb must be handled with care and appropriate safety precautions must be taken.
Zukünftige Richtungen
There are several areas of future research that can be pursued in the study of Dinoseb. These include the development of new methods for the synthesis of Dinoseb and its derivatives, the identification of new targets for Dinoseb toxicity, and the development of new therapies for Dinoseb poisoning. Additionally, further studies are needed to better understand the long-term effects of Dinoseb exposure on human and animal health.
Synthesemethoden
Dinoseb can be synthesized by the nitration of 2,2’-dichlorobiphenyl followed by the reduction of the resulting 6,6’-dinitro-2,2’-dichlorobiphenyl with zinc dust and hydrochloric acid. The synthesis of Dinoseb is a multi-step process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Dinoseb has been extensively studied for its toxicological effects on humans and animals. It has been found to be a potent inhibitor of mitochondrial respiration, which can lead to oxidative stress and cell death. Dinoseb has also been shown to disrupt the endocrine system, causing hormonal imbalances and reproductive toxicity. Additionally, Dinoseb exposure has been linked to developmental abnormalities and neurotoxicity.
Eigenschaften
CAS-Nummer |
15595-24-1 |
|---|---|
Produktname |
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol |
Molekularformel |
C12H6Cl2N2O6 |
Molekulargewicht |
345.09 g/mol |
IUPAC-Name |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
InChI-Schlüssel |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
15595-24-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















